molecular formula C29H37N5O5 B013197 3-N-Me-Phe-morphiceptin CAS No. 83397-56-2

3-N-Me-Phe-morphiceptin

Numéro de catalogue B013197
Numéro CAS: 83397-56-2
Poids moléculaire: 535.6 g/mol
Clé InChI: JAKBYSTWCHUQOK-NDBXHCKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Opioid Receptor Binding and Antinociceptive Activity

Research has shown that morphiceptin analogs, specifically those with modifications at position 3, exhibit varying degrees of affinity and potency towards mu-opioid receptors. One study demonstrated that analogs with altered size, lipophilicity, and electronic character at position 3, while maintaining aromaticity, were synthesized and tested for their in vitro and in vivo analgesic properties. Among these, [D-1-Nal3]Morphiceptin emerged as the most potent, showing a significant increase in mu-opioid receptor affinity and analgesic potency in the hot-plate test compared to morphiceptin .

Synthesis Analysis

The synthesis of morphiceptin analogs has been a focus of research to explore potential opioid agonists. In one study, tetrapeptide amides with the N-terminal Tyr–Pro sequence were synthesized, aiming to investigate their opioid activities. It was found that the presence of Phe at position 3 is crucial for binding to the mu opioid receptors, as demonstrated by the increased affinity of H–Tyr–Pro–Phe–Val-NH2 for these receptors .

Molecular Structure Analysis

The molecular structure of morphiceptin and its analogs plays a significant role in their interaction with opioid receptors. Conformational studies using CD spectra have suggested that the sequence of the tetrapeptide amide Tyr–Pro–Xxx–Pro(or Val)–NH2 is an important structural requirement for opioid activity . Additionally, the introduction of unnatural aromatic amino acids in the D configuration at position 3 has been shown to greatly improve the analgesic activity of morphiceptin analogs .

Chemical Reactions Analysis

The chemical modifications at position 3 of morphiceptin have led to the creation of analogs with varying opioid receptor binding affinities and antinociceptive activities. For instance, the introduction of D-1-Nal and D-ClPhe resulted in analogs with improved analgesic activity, while some modifications produced weak mu-opioid antagonists . These chemical reactions highlight the importance of the third position in determining the pharmacological profile of morphiceptin analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of morphiceptin and its analogs are closely linked to their biological activities. Radiolabeled morphiceptin analogs, such as [D-Phe3]morphiceptin and [D-ClPhe3]morphiceptin, have shown high affinity and capacity for binding to mu-opioid receptors in experimental adenocarcinoma, as evidenced by in vitro and in vivo studies. The binding studies revealed specific affinities and capacities for these analogs, suggesting that modifications at position 3 can significantly influence the physical and chemical properties of the peptides .

Applications De Recherche Scientifique

Uptake and Binding Studies

  • Uptake by Mammary Adenocarcinoma : Morphiceptin and its analogs, including 3-N-Me-Phe-morphiceptin, demonstrate significant uptake in experimental mammary adenocarcinoma. Studies have shown high affinity and capacity for these analogs in binding to membranes isolated from adenocarcinoma, indicating potential applications in tumor targeting and imaging (Mirowski et al., 2004).

Analgesic Potential

  • In Vivo Antinociceptive Activity : Research involving position 3-substituted morphiceptin analogs, including 3-N-Me-Phe-morphiceptin, has shown significant antinociceptive (pain-relieving) activity in animal models. These analogs demonstrate varying degrees of potency and efficacy in activating opioid receptors, suggesting their potential as novel analgesic agents (Fichna et al., 2004).

Peripherally Active Analogs

  • Peripheral Analgesic and GI Motility Applications : Certain morphiceptin analogs, including those modified at positions 1-3 like 3-N-Me-Phe-morphiceptin, have shown promising results as peripherally active agents. They exhibit high mu-receptor affinity, resistance to enzymatic degradation, and significant peripheral analgesic effects. These findings indicate potential applications in treating gastrointestinal motility disorders and as peripheral analgesics (Gach et al., 2010).

Synthesis and Structural Studies

  • Synthesis Techniques : Studies have also focused on the efficient synthesis of morphiceptin, including its analogs like 3-N-Me-Phe-morphiceptin. Research in this area is crucial for the development of these compounds for therapeutic and diagnostic applications (Ota et al., 2005).

Conformational and Structural Analysis

  • Conformational Studies : Understanding the conformational and structural aspects of morphiceptin and its analogs is vital. Research in this area has led to insights into the bioactive conformations of these peptides, which is essential for their therapeutic efficacy (Keller et al., 2001).

Comparative Analgesic Studies

  • Characterization of Antinociceptive Activity : Comparative studies of morphiceptin and its modified analogs, including 3-N-Me-Phe-morphiceptin, have shed light on their relative analgesic potency. These studies are crucial in identifying the most effective compounds for further development (Fichna et al., 2005).

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKBYSTWCHUQOK-NDBXHCKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003384
Record name Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-Me-Phe-morphiceptin

CAS RN

83397-56-2
Record name Morphiceptin, N-Me-phe(3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083397562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-N-Me-Phe-morphiceptin
Reactant of Route 2
Reactant of Route 2
3-N-Me-Phe-morphiceptin
Reactant of Route 3
3-N-Me-Phe-morphiceptin
Reactant of Route 4
3-N-Me-Phe-morphiceptin
Reactant of Route 5
Reactant of Route 5
3-N-Me-Phe-morphiceptin
Reactant of Route 6
Reactant of Route 6
3-N-Me-Phe-morphiceptin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.